6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C10H11ClFN It is a derivative of tetrahydronaphthalene, featuring both chlorine and fluorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: The starting material, naphthalene, undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acylated product is then reduced to form the corresponding alcohol.
Halogenation: The alcohol undergoes halogenation to introduce the chlorine and fluorine atoms at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the amine group to an alkyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Dehalogenated or alkylated amine derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the chlorine substituent, resulting in different chemical properties and biological activities.
N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide: Contains additional functional groups, leading to distinct reactivity and applications.
Uniqueness
6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific positioning of chlorine and fluorine atoms, which confer unique electronic and steric properties. These properties enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
6-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11ClFN/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2 |
InChI Key |
BLHNFCKNBBEKDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)Cl)F)N |
Origin of Product |
United States |
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